REACTION_CXSMILES
|
[OH:1][CH:2]([CH2:12][NH:13][C:14](=[O:20])[O:15][C:16]([CH3:19])([CH3:18])[CH3:17])[CH2:3][NH:4][C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8].C(N(CC)CC)C.[CH3:28][S:29](Cl)(=[O:31])=[O:30]>C(Cl)Cl>[CH3:28][S:29]([O:1][CH:2]([CH2:12][NH:13][C:14]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:20])[CH2:3][NH:4][C:5]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:11])(=[O:31])=[O:30]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
OC(CNC(OC(C)(C)C)=O)CNC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
384 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
64 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at the same temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling on an ice-water bath
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous sodium hydrogencarbonate solution (200 ml)
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium hydrogencarbonate solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
Concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
gave a residue, which
|
Type
|
CUSTOM
|
Details
|
was triturated with ethyl acetate (100 ml)—hexane (500 ml)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OC(CNC(=O)OC(C)(C)C)CNC(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 202 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |